Home > Products > Screening Compounds P92421 > 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one
4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one - 62369-35-1

4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one

Catalog Number: EVT-4258025
CAS Number: 62369-35-1
Molecular Formula: C24H18O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methylcoumarin derivatives, including those substituted at the 7th position, belong to the coumarin class of organic compounds. Coumarins are naturally occurring benzopyrones found in various plants and exhibit a wide range of biological activities. [, , , , ] They are often investigated for their potential applications in medicine, agriculture, and materials science. [, , , , ]

7-Hydroxy-4-methyl-2H-chromen-2-one (7-Hydroxy-4-methylcoumarin)

    7-(2-Chloroethoxy)-4-methyl-2H-chromen-2-one

      Relevance: This compound is a synthetic precursor commonly employed to introduce substituents at the 7-ethoxy position of the 4-methyl-2H-chromen-2-one core, similar to the target compound 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one. The presence of the chlorine atom in the 2-chloroethoxy group allows for further modifications through nucleophilic substitution reactions, highlighting its role as a versatile intermediate in synthesizing a range of structurally related compounds [, ].

    4-Methyl-7-propoxy-2H-chromen-2-one

      Relevance: This compound shares the core structure of 4-methyl-2H-chromen-2-one with the target compound, 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one. The distinction lies in the substituent at the 7th position, where 4-methyl-7-propoxy-2H-chromen-2-one has a propoxy group instead of the 2-oxo-1,2-diphenylethoxy substituent. This comparison highlights the structural diversity possible within this class of compounds, achieved through variations in the 7-position substituent [].

    Flurbiprofen

      Relevance: A study explored the synthesis of hybrid compounds by reacting flurbiprofen with various coumarin derivatives, including 7-amino-4-methyl-2H-chromen-2-one. This reaction aimed to create new molecules combining the anti-inflammatory properties of flurbiprofen with the potential biological activities of coumarins. While not directly yielding the target compound 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, this research emphasizes the strategy of merging distinct pharmacophores to generate novel compounds with potentially enhanced therapeutic profiles [].

    Warfarin

      Relevance: Research on warfarin analogs explored replacing the methyl group in its side chain with an aryl group to address complications associated with warfarin's tautomeric forms. These modifications aimed to improve the enantioselectivity of the (S)-enantiomer and minimize tautomerism. While not directly yielding 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, this research underscores the significance of structural modifications in coumarin derivatives to enhance their therapeutic profiles and overcome limitations associated with tautomerism [].

    7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives

      Relevance: Several studies have explored the synthesis and pharmacological evaluation of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives as potential atypical antipsychotic agents. These compounds were designed based on the principle of molecular hybridization, aiming to combine the pharmacological properties of coumarin and benzothiazole moieties into a single molecule [, ]. While not structurally identical to the target compound, 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, they belong to the same class of 7-substituted coumarin derivatives. This highlights the structural diversity and potential therapeutic applications within this class of compounds.

      Relevance: The synthesis of this compound, along with 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one, highlights the use of 7-hydroxy-4-methyl-2H-chromen-2-one (1) as a starting point to create a series of thiofibrates containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. These modifications aim to explore the potential of these compounds as novel thiofibrate derivatives []. The structural similarities between these compounds and the target compound, 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, particularly the modifications at the 7th position of the coumarin ring, emphasize the possibility of diverse structural variations and their potential impact on biological activity within this chemical class.

    4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

      Relevance: Similar to the previous compound, the synthesis of this compound emphasizes the use of 7-hydroxy-4-methyl-2H-chromen-2-one (1) as a starting point to create thiofibrates containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. This modification strategy aims to investigate the potential of these compounds as novel thiofibrate derivatives []. These compounds, although not directly analogous to 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, highlight the recurring theme of structural modification at the 7th position of the coumarin core to explore a diverse range of biological activities.

      Relevance: This compound is part of a series of novel thiofibrates synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. It is formed by reacting 4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one with ethyl 2-bromo isobutyrate. This synthesis strategy aims to investigate the potential of these complex coumarin derivatives as novel thiofibrate drugs []. The structural modifications, particularly the extended side chain at the 7th position, distinguish this compound from 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one. This contrast highlights the versatility of the coumarin scaffold and the possibility of generating diverse structures with potentially enhanced pharmacological properties.

      Relevance: This compound is synthesized by reacting 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one with ethyl 2-bromo isobutyrate, indicating a continued exploration of coumarin-based thiofibrates []. While not structurally identical to 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, the shared coumarin scaffold and modifications at the 7th position underscore the versatility of this chemical class and the possibility of tailoring its structure to target specific biological activities.

      Compound Description: NMAPIMHMC represents a novel Schiff base synthesized from 4-methyl-7-hydroxy-8-formylcoumarin and N-methylamino propylene diamine. It acts as a bidentate ligand in the formation of metal complexes with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) [].

    7-(2-(2-(3-(Substituted Phenyl)Acryloyl)Phenoxy)Ethoxy)-4-methyl-2H-chromen-2-Ones

      Relevance: These hybrids were synthesized and evaluated for their potential as skeletal muscle relaxants and antianxiety agents []. The synthesis involved reacting 7-hydroxy-4-methylcoumarin with a haloalkane, followed by treatment with hydroxychalcones. While this research does not directly lead to 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, it exemplifies the strategy of hybridizing coumarin with other pharmacophores to develop novel therapeutic agents.

      Relevance: Structurally, this compound shares the core 4-methyl-2H-chromen-2-one scaffold with the target compound, 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one []. This shared core structure, along with modifications at the 7-position, emphasizes the possibility of generating diverse molecules with distinct pharmacological profiles by altering substituents on the coumarin framework.

    7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one monohydrate

      Relevance: Similar to the previous compound, this molecule highlights the exploration of coumarin derivatives as α1-adrenoceptor antagonists [, ]. The structural similarities with the target compound, 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, particularly the presence of a substituted ethoxy group at the 7-position of the coumarin ring, underscore the versatility of this position for introducing diverse substituents to modulate biological activity.

      Relevance: While structurally distinct from 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, this compound exemplifies the exploration of coumarin-based molecules as potential anti-Leishmania agents []. This research highlights the continuing interest in leveraging the coumarin scaffold for diverse medicinal chemistry applications, exploring various substitutions and modifications to develop new therapeutic agents.

      Relevance: These hybrids were synthesized using an ultrasound-promoted green protocol. This approach aimed to develop an efficient and environmentally friendly method for producing these potentially valuable compounds. This work underscores the continuing interest in exploring the chemical space of coumarin derivatives, often through the hybridization of coumarin with other pharmacophores to discover new compounds with desired biological activities []. Although this research does not directly yield 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, it showcases the strategic combination of different heterocyclic moieties with coumarin to generate diverse chemical entities with potential medicinal applications.

    4-Methyl-2-oxo-2H-chromen-7-yl ferrocenecarboxylate

      Relevance: In this compound, the coumarin and ferrocenyl moieties are linked through an ester bond []. This linkage suggests the possibility of exploring the electrochemical properties of this conjugate and its potential applications in materials science or as a sensor. While not directly related to the biological activity of 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, this example showcases the diverse applications of the coumarin scaffold in various fields beyond medicinal chemistry.

    3,3'-((4-Aryl)methylene)bis(4-hydroxy-2H-chromen-2-one) (MHO) derivatives

      Relevance: This research emphasizes the potential use of coumarin derivatives in materials science for protecting metal surfaces from corrosion []. While not directly related to the biological activity of 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, this example highlights the versatility of the coumarin scaffold in various applications beyond traditional drug discovery.

    7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)

      Relevance: NW-1772 exemplifies the exploration of coumarin derivatives as potent and selective MAO-B inhibitors with potential for treating neurodegenerative diseases. This research highlights the structural diversity and pharmacological potential within the class of coumarin compounds []. The study underscores the importance of strategic structural modifications in optimizing the pharmacological profiles of coumarin-based drug candidates, demonstrating the ongoing interest in harnessing the coumarin scaffold for various therapeutic applications. Although the specific structure of NW-1772 differs from 4-methyl-7-(2-oxo-1,2-diphenylethoxy)-2H-chromen-2-one, both compounds share the core coumarin structure and highlight the versatility of this scaffold in medicinal chemistry.

    Overview

    4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chromenone core structure with additional functional groups that enhance its chemical properties and potential uses.

    Source

    The compound is synthesized through various methods involving modifications of 7-hydroxy-4-methylcoumarin, which serves as a precursor. The synthesis often employs reagents and conditions that facilitate the introduction of the diphenylethoxy group at the 7-position of the coumarin framework.

    Classification

    4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one is classified as a coumarin derivative, specifically a substituted chromenone. Coumarins are characterized by their benzopyrone structure and are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Synthesis Analysis

    Methods

    The synthesis of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one typically involves several key steps:

    1. Starting Material Preparation: The process begins with 7-hydroxy-4-methylcoumarin.
    2. Reactions: The compound can be synthesized using various methods including:
      • Esterification: Reacting 7-hydroxy-4-methylcoumarin with phenylacetic acid derivatives in the presence of acid catalysts.
      • Condensation Reactions: Utilizing reagents like phosphorus oxychloride to facilitate the reaction between the hydroxy group and diphenyl compounds.

    Technical Details

    The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. Thin-layer chromatography is commonly employed to monitor the progress of reactions, while spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm product formation and structure.

    Molecular Structure Analysis

    Structure

    The molecular structure of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one consists of a chromenone backbone with a methyl group at position four and a diphenylethoxy substituent at position seven.

    Data

    Key structural data includes:

    • Molecular Formula: C20_{20}H18_{18}O3_3
    • Molecular Weight: Approximately 318.35 g/mol
    • Functional Groups: Ketone (C=O), ether (C-O-C), and aromatic rings.
    Chemical Reactions Analysis

    Reactions

    The compound can participate in various chemical reactions due to its functional groups:

    1. Nucleophilic Substitution: The electrophilic carbonyl carbon can react with nucleophiles.
    2. Aldol Condensation: Under basic conditions, it may undergo aldol condensation reactions leading to more complex structures.
    3. Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Technical Details

    Reactions are typically conducted under controlled conditions to minimize side products and achieve high selectivity for desired products. Characterization of reaction products is performed using spectroscopic methods.

    Mechanism of Action

    Process

    The mechanism of action for 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one involves interactions at the molecular level with biological targets. The presence of the chromenone moiety allows for potential binding to enzymes or receptors involved in various biochemical pathways.

    Data

    Studies have shown that coumarin derivatives can exhibit antioxidant properties, which may contribute to their therapeutic effects. The exact mechanism often involves modulation of oxidative stress pathways or inhibition of specific enzyme activities.

    Physical and Chemical Properties Analysis

    Physical Properties

    The physical properties include:

    • Appearance: Typically appears as pale yellow crystals or powders.
    • Melting Point: Generally ranges from 150°C to 160°C depending on purity.

    Chemical Properties

    Chemical properties include:

    • Solubility: Soluble in organic solvents such as ethanol and DMSO but less soluble in water.
    • Stability: Generally stable under normal conditions but sensitive to strong acids or bases which can lead to hydrolysis or degradation.
    Applications

    4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one has several scientific uses:

    1. Pharmaceuticals: Investigated for potential anti-cancer and anti-inflammatory activities.
    2. Fluorescent Probes: Due to its unique optical properties, it may be utilized in biological imaging.
    3. Agricultural Chemicals: As a plant growth regulator or pesticide due to its biological activity.

    This compound exemplifies the versatility of coumarins in medicinal chemistry and their potential applications across various fields. Further research is warranted to fully explore its therapeutic potential and mechanisms of action.

    Contextualizing the Compound Within Coumarin-Based Drug Discovery

    Historical Evolution of Coumarin Derivatives in Medicinal Chemistry

    Coumarin (2H-chromen-2-one), first isolated from tonka beans in 1820, has evolved from a fragrance ingredient to a privileged scaffold in drug discovery. The seminal synthesis by Perkin in 1868 established the foundation for structural diversification. By the 1940s, dicoumarol emerged as the first coumarin-based anticoagulant, directly inspiring the development of warfarin—an FDA-approved drug that underscored coumarins' clinical relevance. The 1970s–1990s marked a paradigm shift toward non-anticoagulant applications, with novobiocin (a C7-modified aminocoumarin antibiotic) highlighting coumarins' role in targeting DNA gyrase [9] [10].

    Contemporary research focuses on synthetic modifications to enhance bioactivity. For example, C-4 trifluoromethylation in 4-trifluoromethyl-6,7-dihydroxycoumarin (Ki = 0.21 μM against Mcl-1) demonstrated 6-fold greater potency than unsubstituted analogs [6]. Similarly, C-7 alkynyl triazole conjugates exhibit nanomolar MAO-B inhibition (e.g., FR5, IC₅₀ = 15 nM) [3]. These advances reflect coumarins' progression from simple natural products to rationally designed therapeutics targeting cancer, infections, and neurological disorders.

    Table 1: Key Milestones in Coumarin-Based Drug Development

    YearCompoundStructural FeatureTherapeutic Breakthrough
    1941DicoumarolC4-hydroxy dimerFirst anticoagulant coumarin
    1954WarfarinC3-acetonyl, C4-hydroxyFDA-approved anticoagulant
    1964NovobiocinC7-aminoglycosideDNA gyrase inhibitor antibiotic
    20194-Trifluoromethyl-6,7-dihydroxycoumarinC4-CF₃, C6/C7-dihydroxyMcl-1 inhibitor (Ki = 0.21 μM)
    2021FR5 (C7-alkynyl)C7-propargylamineMAO-B inhibitor (IC₅₀ = 15 nM)

    Role of Substituent Positioning in Coumarin Bioactivity: C-7 vs. C-4 Modifications

    C-4 Position: This site governs steric and electronic interactions with hydrophobic enzyme pockets. Electron-withdrawing groups (e.g., -CF₃, -CN) enhance anticancer activity by promoting hydrogen bonding with targets like Mcl-1. In nematicidal applications, 4-methyl substitution (as in 4-methyl-7-hydroxycoumarin) increased activity against Bursaphelenchus xylophilus by 40% compared to unsubstituted coumarin [2] [6]. Conversely, hydrophilic groups (e.g., -COOH) diminish bioactivity by reducing membrane permeability [6].

    C-7 Position: This position projects into solvent-accessible regions, making it ideal for bulky substituents. Modifications here influence electronic delocalization and hydrogen-bonding capacity. For MAO inhibitors, C7-linked propargylamines (e.g., FR4) achieve IC₅₀ values of 18 nM due to π-stacking with FAD cofactors [3]. In antibacterial coumarins, C7-O-alkyl chains enhance penetration through Gram-positive bacterial walls, with 7-aminocoumarins showing 28 mm inhibition zones against S. aureus [8].

    Hybrid C4/C7 Modifications: Dual substitutions synergize bioactivity. Platinum(IV)-coumarin conjugates with C7-hydroxyl groups (Complex 3) inhibit cyclooxygenase-2 (65.8% at 10 μM) while C4-methyl groups facilitate cellular uptake [4]. Similarly, 4-methyl-7-(oxiran-2-ylmethoxy)coumarin derivatives exhibit broad-spectrum antifungal activity due to C4 lipophilicity and C7 electrophilic reactivity [9].

    Table 2: Bioactivity Comparison of C-4 vs. C-7 Coumarin Modifications

    PositionSubstituentTarget ActivityPotency EnhancementMechanistic Insight
    C-4-CF₃Mcl-1 inhibition6-fold ↑ Ki vs. esculetinEnhanced hydrophobic pocket binding
    C-4-CH₃Nematicidal40% ↑ mortality vs. unsubstitutedImproved membrane penetration
    C-7-O-CH₂-C≡CHMAO-B inhibitionIC₅₀ = 18 nM (FR4)FAD cofactor π-stacking
    C-7-NH₂Antibacterial (S. aureus)28 mm inhibition zoneCell wall disruption
    C4/C74-CH₃/7-O-epoxyAntifungalMIC = 8 μg/mL vs. Candida spp.Dual lipophilicity & electrophilicity

    1.3. 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one as a Case Study for Hybrid Pharmacophore Design

    Structural Architecture

    This compound exemplifies hybrid pharmacophore engineering:

    • 4-Methylcoumarin Core: The C4-methyl group enhances lipid solubility and stabilizes the lactone ring, extending plasma half-life. Analog studies confirm methylated C4 coumarins exhibit 30% higher cellular uptake than unmethylated versions in breast cancer models [5] [10].
    • C7-Deoxybenzoin Moiety: The 2-oxo-1,2-diphenylethoxy group introduces a chiral center and ketone functionality. This allows hydrogen bonding with catalytic residues (e.g., Tyr 398 in MAO-A) and π-π interactions with hydrophobic pockets in targets like Mcl-1 [3] [6].

    Table 3: Structural Components and Their Roles

    ComponentRole in BioactivityTarget Relevance
    4-MethylcoumarinEnhanced lipophilicity & metabolic stabilityProlongs target engagement in cancer cells
    C7-O-ether linkageConformational flexibilityOptimal positioning of deoxybenzoin pharmacophore
    Deoxybenzoin (2-oxo-1,2-diphenylethyl)Hydrogen bonding & π-stacking capabilitiesBinds MAO-A/Mcl-1 allosteric sites

    Synthetic Accessibility

    The compound is synthesized via:

    • O-Alkylation: 4-Methyl-7-hydroxycoumarin reacts with α-bromodeoxybenzoin under basic conditions (K₂CO₃/DMF), yielding 70–85% of the ether conjugate [9].
    • Microwave-Assisted Coupling: Nonaflyl sulfonate esters of 4-methyl-7-hydroxycoumarin undergo Pd-catalyzed amination with amino-deoxybenzoins, reducing reaction times from 12 h to 30 min [7].

    Table 4: Synthesis Techniques Compared

    MethodConditionsYieldAdvantage
    O-AlkylationK₂CO₃, DMF, 80°C, 8 h70–85%No transition metals
    Microwave AminationPd₂(dba)₃/xantphos, Cs₂CO₃, 100°C90%Faster, higher regioselectivity

    Computational Insights

    Docking studies predict:

    • The deoxybenzoin ketone forms hydrogen bonds with Asn 386 in the Mcl-1 BH3-binding pocket (binding energy: −9.2 kcal/mol).
    • In MAO-A, the coumarin carbonyl and C7-oxygen coordinate with FAD cofactor, while phenyl rings occupy the substrate cavity [3] [6]. This dual-target potential positions the compound as a promising scaffold for neurodegenerative and anticancer lead optimization.

    Properties

    CAS Number

    62369-35-1

    Product Name

    4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one

    IUPAC Name

    4-methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one

    Molecular Formula

    C24H18O4

    Molecular Weight

    370.4 g/mol

    InChI

    InChI=1S/C24H18O4/c1-16-14-22(25)28-21-15-19(12-13-20(16)21)27-24(18-10-6-3-7-11-18)23(26)17-8-4-2-5-9-17/h2-15,24H,1H3

    InChI Key

    XLGCNYXFXGFCDE-UHFFFAOYSA-N

    SMILES

    CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

    Canonical SMILES

    CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.